1-(tert-Butyl)-2-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-2-(difluoromethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group and a difluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-2-(difluoromethoxy)benzene typically involves the introduction of the tert-butyl and difluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with tert-butyl chloride and a difluoromethoxy reagent under specific conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
1-(tert-Butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its tert-butyl and difluoromethoxy groups. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(tert-Butyl)-3-(difluoromethoxy)benzene
- 1-(tert-Butyl)-4-(difluoromethoxy)benzene
- 1-(tert-Butyl)-2-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring.
Eigenschaften
Molekularformel |
C11H14F2O |
---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
1-tert-butyl-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7,10H,1-3H3 |
InChI-Schlüssel |
MMRCSHBBLSRJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.